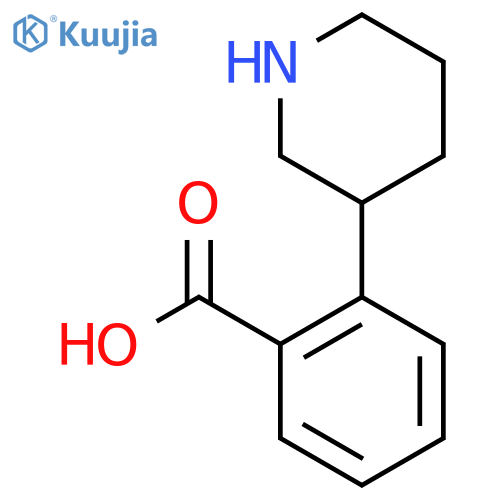Cas no 936249-45-5 (Benzoic acid, 2-(3-piperidinyl)-)

936249-45-5 structure
商品名:Benzoic acid, 2-(3-piperidinyl)-
CAS番号:936249-45-5
MF:C12H15NO2
メガワット:205.253003358841
MDL:MFCD24494324
CID:4786213
Benzoic acid, 2-(3-piperidinyl)- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 2-(3-piperidinyl)-
- 2-piperidin-3-ylbenzoic acid
- 2-(3-Piperidinyl)benzoic acid
- 2-(piperidin-3-yl)benzoic acid
-
- MDL: MFCD24494324
- インチ: 1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)
- InChIKey: BAWNTPWIVXZYLH-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC=CC=1C1CNCCC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 230
- トポロジー分子極性表面積: 49.3
- 疎水性パラメータ計算基準値(XlogP): -0.7
Benzoic acid, 2-(3-piperidinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 176084-5g |
2-(3-Piperidinyl)benzoic acid |
936249-45-5 | 5g |
$1260.00 | 2023-09-10 | ||
| Matrix Scientific | 176084-1g |
2-(3-Piperidinyl)benzoic acid |
936249-45-5 | 1g |
$540.00 | 2023-09-10 | ||
| Matrix Scientific | 176084-10g |
2-(3-Piperidinyl)benzoic acid |
936249-45-5 | 10g |
$1764.00 | 2023-09-10 |
Benzoic acid, 2-(3-piperidinyl)- 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
936249-45-5 (Benzoic acid, 2-(3-piperidinyl)-) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
